(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-5-4-12(19)9-13(14)18(23)22-7-6-11(10-22)16-20-17(25-21-16)15-3-2-8-26-15/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUPJWOIHHMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 389.9 g/mol
- CAS Number : 2034277-98-8
This compound features a chloro-methoxyphenyl moiety, a thiophene ring, and a pyrrolidine structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole and thiophene rings enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds containing oxadiazole structures showed high antiproliferative activity against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) with inhibition percentages exceeding 80% in some cases .
| Cell Line | Inhibition (%) |
|---|---|
| T-47D (Breast) | 90.47 |
| SR (Leukemia) | 81.58 |
| SK-MEL-5 (Melanoma) | 84.32 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain enzymes involved in cancer progression. For example:
- Compounds similar to this one have been shown to inhibit key pathways such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .
Antimicrobial Activity
Some derivatives of oxadiazoles have also shown promising antimicrobial properties, suggesting that this compound could possess similar activities. The presence of the thiophene ring often correlates with enhanced antimicrobial effects .
Case Studies and Research Findings
- Antiproliferative Studies : A comprehensive evaluation of various oxadiazole derivatives, including this compound, indicated significant cytotoxic effects against a panel of cancer cell lines. The IC values for some derivatives were reported as low as 0.67 µM against prostate cancer cells, highlighting the potential efficacy of these compounds in therapeutic applications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with target proteins associated with cancer progression, supporting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight key similarities and differences:
Key Observations :
Heterocyclic Diversity: The target compound’s oxadiazole-thiophene-pyrrolidine core distinguishes it from isoxazole-pyrrolidinones (e.g., ) or benzothiazole derivatives (e.g., ). Oxadiazoles are bioisosteres for esters/amides, enhancing metabolic stability compared to thiazolidinones .
Synthetic Routes: Similar compounds employ condensation reactions (e.g., thiosemicarbazide with chloroacetic acid for thiazolidinones ), suggesting the target compound may be synthesized via cyclization of amidoxime precursors with thiophene-carboxylic acid derivatives .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s higher molecular weight and rigidity (oxadiazole-pyrrolidine) may reduce oral bioavailability compared to smaller analogs like .
Q & A
Q. What synthetic strategies are recommended to optimize the multi-step synthesis of this compound, particularly for the 1,2,4-oxadiazole ring formation?
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. Key parameters include:
- Reagents : Use nitrile oxides or carbodiimides for ring closure, as described in analogous oxadiazole syntheses .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
- Temperature/pH : Maintain 60–80°C and neutral to slightly basic conditions (pH 7–9) to prevent side reactions .
Post-cyclization, coupling the oxadiazole-pyrrolidine intermediate with the 5-chloro-2-methoxyphenyl group requires palladium-catalyzed cross-coupling or nucleophilic acyl substitution, with rigorous purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., thiophene orientation, pyrrolidine ring conformation) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine-oxadiazole core using SHELXL refinement, especially for chiral centers .
- HPLC-MS : Monitor purity (>95%) and detect trace byproducts, with C18 columns and acetonitrile/water gradients .
Q. How should researchers troubleshoot low yields during the final coupling step of the synthesis?
Common issues include:
- Steric hindrance : Introduce bulky ligands (e.g., triphenylphosphine) to improve coupling efficiency .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N/Ar) for moisture-sensitive intermediates .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) and adjust equivalents (1–5 mol%) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data during structural elucidation?
- DFT Calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate tautomeric forms or conformational isomers .
- Molecular Dynamics (MD) : Simulate solvent effects on NMR spectra to account for unexpected splitting patterns .
- Docking Studies : Resolve ambiguities in biological target interactions by modeling ligand-receptor binding poses .
Q. What experimental design considerations mitigate sample degradation during long-term stability studies?
- Temperature Control : Store samples at –20°C under inert gas to slow oxidative degradation .
- Matrix Stabilization : Add stabilizers (e.g., ascorbic acid) to aqueous solutions or use lyophilization for solid-state preservation .
- Real-Time Monitoring : Employ HPLC-DAD at 24-hour intervals to track degradation kinetics .
Q. How can researchers mechanistically study the compound’s reactivity under varying biological conditions?
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 4–10) and analyze degradation pathways via LC-MS .
- Metabolite Profiling : Use liver microsomes or cytochrome P450 isoforms to identify oxidative metabolites .
- Isotopic Labeling : Incorporate C or N at key positions (e.g., oxadiazole ring) to trace bond cleavage sites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
